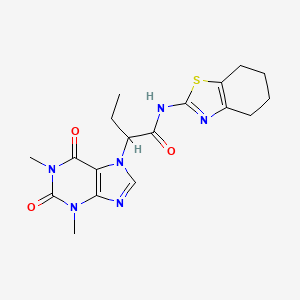![molecular formula C19H16FN3O3 B10875788 3-(4-fluorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-5-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B10875788.png)
3-(4-fluorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-5-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-FLUOROPHENYL)-4-(4-HYDROXY-3-METHOXYPHENYL)-5-METHYL-4,5-DIHYDROPYRROLO[3,4-C]PYRAZOL-6(1H)-ONE: is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure with a pyrrolo[3,4-c]pyrazol core, substituted with fluorophenyl, hydroxy-methoxyphenyl, and methyl groups. Its distinct chemical structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry, organic synthesis, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-FLUOROPHENYL)-4-(4-HYDROXY-3-METHOXYPHENYL)-5-METHYL-4,5-DIHYDROPYRROLO[3,4-C]PYRAZOL-6(1H)-ONE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrrolo[3,4-c]pyrazol Core: This step involves the cyclization of appropriate precursors under controlled conditions, often using catalysts or specific reagents to facilitate the formation of the heterocyclic core.
Substitution Reactions: Introduction of the fluorophenyl, hydroxy-methoxyphenyl, and methyl groups through substitution reactions. These steps may require specific reagents such as halogenating agents, protecting groups, and deprotecting agents to ensure selective substitution.
Purification: The final compound is purified using techniques such as recrystallization, chromatography, or distillation to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include:
Scalability: Ensuring that the reaction conditions can be scaled up without compromising the quality of the product.
Safety: Implementing safety measures to handle hazardous reagents and conditions.
Environmental Impact: Minimizing waste and using environmentally friendly reagents and solvents.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-FLUOROPHENYL)-4-(4-HYDROXY-3-METHOXYPHENYL)-5-METHYL-4,5-DIHYDROPYRROLO[3,4-C]PYRAZOL-6(1H)-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing Agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution Reagents: Such as halogenating agents (e.g., N-bromosuccinimide) or organometallic reagents (e.g., Grignard reagents).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups such as halogens, alkyl, or aryl groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be studied for its potential biological activity. Researchers investigate its interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicinal chemistry, this compound is of interest for its potential pharmacological properties. It may be evaluated for its efficacy and safety as a drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders.
Industry
In the industrial sector, this compound may be used in the development of new materials with specific properties, such as polymers, coatings, or catalysts. Its unique chemical structure can impart desirable characteristics to these materials, enhancing their performance and utility.
Mecanismo De Acción
The mechanism of action of 3-(4-FLUOROPHENYL)-4-(4-HYDROXY-3-METHOXYPHENYL)-5-METHYL-4,5-DIHYDROPYRROLO[3,4-C]PYRAZOL-6(1H)-ONE involves its interaction with specific molecular targets. These targets may include:
Enzymes: The compound may inhibit or activate enzymes involved in various biochemical pathways.
Receptors: It may bind to receptors on the surface of cells, modulating their activity and triggering specific cellular responses.
Signaling Pathways: The compound may influence signaling pathways, altering the expression of genes and proteins involved in cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
3-(4-CHLOROPHENYL)-4-(4-HYDROXY-3-METHOXYPHENYL)-5-METHYL-4,5-DIHYDROPYRROLO[3,4-C]PYRAZOL-6(1H)-ONE: Similar structure with a chlorine atom instead of fluorine.
3-(4-BROMOPHENYL)-4-(4-HYDROXY-3-METHOXYPHENYL)-5-METHYL-4,5-DIHYDROPYRROLO[3,4-C]PYRAZOL-6(1H)-ONE: Similar structure with a bromine atom instead of fluorine.
3-(4-IODOPHENYL)-4-(4-HYDROXY-3-METHOXYPHENYL)-5-METHYL-4,5-DIHYDROPYRROLO[3,4-C]PYRAZOL-6(1H)-ONE: Similar structure with an iodine atom instead of fluorine.
Uniqueness
The uniqueness of 3-(4-FLUOROPHENYL)-4-(4-HYDROXY-3-METHOXYPHENYL)-5-METHYL-4,5-DIHYDROPYRROLO[3,4-C]PYRAZOL-6(1H)-ONE lies in the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C19H16FN3O3 |
|---|---|
Peso molecular |
353.3 g/mol |
Nombre IUPAC |
3-(4-fluorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-5-methyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C19H16FN3O3/c1-23-18(11-5-8-13(24)14(9-11)26-2)15-16(21-22-17(15)19(23)25)10-3-6-12(20)7-4-10/h3-9,18,24H,1-2H3,(H,21,22) |
Clave InChI |
POPUTGXJPWDZBJ-UHFFFAOYSA-N |
SMILES canónico |
CN1C(C2=C(C1=O)NN=C2C3=CC=C(C=C3)F)C4=CC(=C(C=C4)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-chloro-N-[(2-chlorophenyl)carbonyl]-N-(2,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)benzamide](/img/structure/B10875715.png)
![2-[(5-ethyl-4-hydroxy-6-oxo-1-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)propanamide](/img/structure/B10875729.png)

![2-[({[5-(propan-2-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10875731.png)
![methyl [(4Z)-1-(4-fluorophenyl)-4-{1-[(3-methoxybenzyl)amino]ethylidene}-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10875743.png)
![4-[4-(2-chloro-4-nitrophenoxy)benzyl]-3,5-diphenyl-4H-1,2,4-triazole](/img/structure/B10875745.png)
![2-(4-Methoxyphenyl)-12-(3-pyridyl)-12H-chromeno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-9-OL](/img/structure/B10875747.png)
![3-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B10875762.png)
![2-{4-[(1,3-Benzodioxol-5-ylcarbonyl)carbamothioyl]piperazin-1-yl}-8-ethyl-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B10875763.png)
![(4Z)-4-(1-{[2-(4-hydroxyphenyl)ethyl]amino}ethylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10875765.png)
![5-Methoxy-2-methyl-1-phenyl-1H-benzo[g]indole-3-carboxylic acid](/img/structure/B10875767.png)
![N'-{(3Z)-5-bromo-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}-2-({[(E)-phenylmethylidene]amino}oxy)acetohydrazide](/img/structure/B10875769.png)
![N-cyclohexyl-2-[(4-methoxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]propanamide](/img/structure/B10875774.png)
![(4E)-1-[2-(2-hydroxyethoxy)ethyl]-5-(4-hydroxy-3-methoxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione](/img/structure/B10875783.png)
